16alpha-Bromo-17beta-estradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

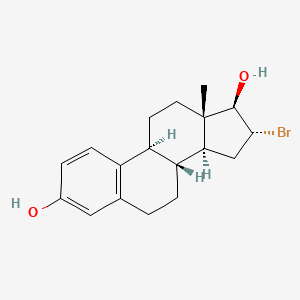

16alpha-Bromo-17beta-estradiol is a 3-hydroxy steroid.

Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Imaging

One of the primary applications of 16alpha-Bromo-17beta-estradiol is in the field of imaging estrogen receptors in vivo. Studies have demonstrated that this compound can be radiolabeled and used as a tracer for positron emission tomography (PET) scans, allowing researchers to visualize estrogen receptor distribution in various tissues, particularly in breast cancer models .

Table 1: Imaging Properties of this compound

| Property | Value |

|---|---|

| Uterus-to-blood ratio | 13 |

| Tumor-to-blood ratio | 6.3 |

| Specific activity | High |

Cancer Research

Research has indicated that this compound may play a role in cancer treatment strategies. Its ability to selectively bind to estrogen receptors makes it a candidate for targeting estrogen-dependent tumors, such as certain breast cancers. Studies have shown significant uptake in tumor tissues compared to non-target tissues, suggesting its potential utility in therapeutic and diagnostic applications .

Antiproliferative Studies

In vitro studies have explored the antiproliferative effects of this compound on various cancer cell lines. It has been observed to inhibit cell growth and induce apoptosis in estrogen receptor-positive cancer cells, highlighting its potential as a therapeutic agent against hormone-dependent malignancies .

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | <1 | Apoptosis induction |

| T47D (Breast) | <5 | Cell cycle disturbance |

Imaging Studies

A study conducted on immature and mature female rats demonstrated that administration of this compound resulted in significant uptake in the uterus compared to blood, indicating its effectiveness as an imaging agent for estrogen-responsive tissues . The study also reported that co-administration with unlabeled estradiol reduced uterine uptake, confirming the specificity of the compound.

Anticancer Research

In another investigation focused on human gynecological cancer cell lines, compounds structurally related to this compound exhibited substantial antiproliferative effects. The study concluded that these compounds could serve as promising candidates for further development in hormone-independent malignancies due to their potent estrogenic activities and ability to inhibit cell migration and invasion .

Eigenschaften

CAS-Nummer |

54982-79-5 |

|---|---|

Molekularformel |

C18H23BrO2 |

Molekulargewicht |

351.3 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,16R,17R)-16-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 |

InChI-Schlüssel |

ICCJJRSEGGYXMX-ZXXIGWHRSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)Br)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CC(C2O)Br)CCC4=C3C=CC(=C4)O |

Synonyme |

16 alpha-(77Br)-bromoestradiol-17 beta 16 alpha-bromo-17 beta-estradiol 16 alpha-bromo-17 beta-estradiol, (16alpha,17alpha)-isomer 16 alpha-bromo-17 beta-estradiol, (16alpha,17beta)-isomer 16 alpha-bromo-17 beta-estradiol, (16beta,17beta)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.